![molecular formula C15H13F3N2O2S2 B2848790 2-Ethylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877654-29-0](/img/structure/B2848790.png)
2-Ethylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
This compound belongs to a broader class of chemicals that have been synthesized and studied for their unique chemical properties and potential applications in medicinal chemistry. For instance, the synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the versatility of pyrimidine derivatives in drug discovery, indicating their potential utility in developing treatments for cancer and inflammation (Rahmouni et al., 2016). Similarly, pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity, emphasizing the compound's relevance in addressing oxidative stress-related conditions (La Motta et al., 2007).
Biological Activities
The biological activities of compounds related to 2-Ethylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one have been a significant focus of research. For example, studies on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents reveal their potential in cancer and inflammation therapy (Rahmouni et al., 2016). This indicates a promising avenue for developing new therapeutic agents based on pyrimidine derivatives.
Antimicrobial Applications
Novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety synthesized through one-pot reactions have shown significant antimicrobial activities (Alsaedi et al., 2019). These findings suggest the compound's derivatives could serve as templates for designing new antimicrobial agents, highlighting the chemical's relevance in addressing microbial resistance.
Nonlinear Optical and Electronic Properties
The pyrimidine ring, including derivatives of the compound , has been explored for its nonlinear optical (NLO) properties, demonstrating potential applications in optoelectronics and material science. For example, studies on thiopyrimidine derivatives for NLO exploration provide insights into their electronic and structural parameters, emphasizing their potential in high-tech applications (Hussain et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of 2-Ethylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They play a crucial role in controlling cell division and are often mutated in human cancers, making them interesting targets for cancer chemotherapy .
Mode of Action
The compound interacts with its targets, the CDKs, by inhibiting their activities . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of the compound decreases the HOMO and LUMO energy levels . This interaction results in changes in the cell cycle, potentially leading to the inhibition of cell division .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDKs . The downstream effects of this inhibition can lead to cell cycle arrest, preventing the cell from dividing. This can have significant implications in the treatment of diseases like cancer, where uncontrolled cell division is a major problem .
Result of Action
The result of the compound’s action is the potential inhibition of cell division due to the disruption of the cell cycle . This could lead to cell cycle arrest and potentially cell death, which could be beneficial in the treatment of diseases characterized by uncontrolled cell division, such as cancer .
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S2/c1-2-23-14-19-11-7-8-24-12(11)13(21)20(14)9-3-5-10(6-4-9)22-15(16,17)18/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRAEWRGZBCRGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC(F)(F)F)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.